1-Azido-2-(methylthio)ethane

概要

説明

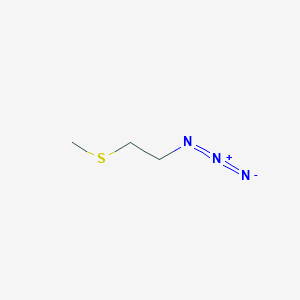

1-Azido-2-(methylthio)ethane is an organic compound with the molecular formula C3H7N3S It is characterized by the presence of an azido group (-N3) and a methylthio group (-SCH3) attached to an ethane backbone

準備方法

Synthetic Routes and Reaction Conditions: 1-Azido-2-(methylthio)ethane can be synthesized through a practical one-pot synthesis directly from alcohols. The process involves stirring a solution of sodium azide in dimethyl sulfoxide (DMSO) with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole . This method provides excellent yields and is efficient for producing alkyl/benzyl azides.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available reagents and standard organic synthesis techniques. The scalability of the one-pot synthesis method makes it suitable for industrial applications.

化学反応の分析

Types of Reactions: 1-Azido-2-(methylthio)ethane undergoes various types of chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.

Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.

Cycloaddition Reactions: The azido group can undergo 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide in DMSO with triphenylphosphine, iodine, and imidazole.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Cycloaddition: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) using copper sulfate and sodium ascorbate.

Major Products:

Substitution: Formation of various azido derivatives.

Reduction: Formation of amines.

Cycloaddition: Formation of 1,2,3-triazoles.

科学的研究の応用

Key Properties:

- Molecular Formula: C₃H₇N₃S

- Molecular Weight: 115.17 g/mol

- Density: Approximately 0.99954 g/mL

- Flash Point: 83 °C

Applications in Organic Synthesis

1-Azido-2-(methylthio)ethane is primarily used as an intermediate in organic synthesis. Its azide functional group is pivotal in click chemistry, particularly in azide-alkyne cycloaddition reactions that yield stable 1,2,3-triazole derivatives. These reactions are not only efficient but also highly selective, making them valuable for synthesizing complex molecules .

Notable Case Studies:

- Cycloaddition Reactions : Research has demonstrated that this compound can effectively participate in cycloaddition reactions to form triazoles, which are significant in drug development and materials science .

- Bioconjugation Applications : The compound has shown potential in bioconjugation techniques where specific labeling or attachment of biomolecules is required, enhancing its utility in chemical biology .

Medicinal Chemistry

In medicinal chemistry, compounds containing azide groups are increasingly being explored for their potential therapeutic applications. The unique reactivity of this compound allows for modifications that can lead to novel drug candidates.

Potential Therapeutic Uses:

- Antibacterial Agents : The compound's ability to interact with biological macromolecules may lead to the development of new antibacterial agents.

- Cancer Therapeutics : Ongoing studies are investigating its role in targeting cancer cells through selective binding mechanisms facilitated by its azide functionality.

Material Science

In material science, this compound has been utilized to create functional materials with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.

Applications:

- Smart Materials : The compound's reactivity can be harnessed to develop smart materials that respond to environmental stimuli.

- Coatings : It is being explored as a component in coatings that require specific adhesion properties or chemical resistance.

作用機序

The mechanism of action of 1-Azido-2-(methylthio)ethane primarily involves the reactivity of the azido group. The azido group can release nitrogen gas upon thermal or photolytic activation, generating highly reactive nitrenes. These nitrenes can insert into various chemical bonds, leading to the formation of new compounds. The methylthio group can also participate in nucleophilic substitution reactions, further expanding the compound’s reactivity .

類似化合物との比較

1-Azido-2-methoxyethane: Similar structure but with a methoxy group instead of a methylthio group.

2-Azidoethanol: Contains an azido group and a hydroxyl group.

3-Azidopropanol: Contains an azido group and a hydroxyl group on a three-carbon chain.

Uniqueness: 1-Azido-2-(methylthio)ethane is unique due to the presence of both an azido group and a methylthio group, which confer distinct reactivity patterns. The combination of these functional groups allows for versatile chemical transformations and applications in various fields .

生物活性

1-Azido-2-(methylthio)ethane (CAS No. 393812-95-8) is a compound with significant potential in various biological applications. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies, providing an authoritative overview based on diverse research findings.

This compound exhibits unique biochemical properties that influence its interactions with biological molecules. Key characteristics include:

- Molecular Formula : C₃H₇N₃S

- Molecular Weight : 115.17 g/mol

- Solubility : Soluble in organic solvents, indicating potential for cellular uptake.

The compound interacts with various enzymes and proteins, often through hydrogen bonding and hydrophobic interactions, which can stabilize its binding within active sites of enzymes. Such interactions may lead to either inhibition or activation of enzymatic activity depending on the context of the reaction.

Cellular Effects

This compound has been shown to influence several cellular processes:

- Cell Proliferation : In specific cancer cell lines, it inhibits proliferation by disrupting signaling pathways that control cell growth and division.

- Gene Expression : The compound modulates gene expression by interacting with transcription factors and altering their activity.

- Metabolic Impact : It affects cellular metabolism by modifying the activity of metabolic enzymes.

Molecular Mechanisms

The biological activity of this compound is mediated through several molecular mechanisms:

- Enzyme Interaction : The compound binds to enzymes, potentially inhibiting their function by occupying active sites or altering their conformations.

- Signaling Pathways : It influences key signaling pathways, such as MAPK/ERK, which are crucial for cell growth and differentiation.

Table 1: Summary of Molecular Mechanisms

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Binds to active sites of enzymes |

| Signaling Modulation | Alters pathways like MAPK/ERK |

| Gene Regulation | Interacts with transcription factors |

Case Studies and Research Findings

Research has demonstrated the efficacy of this compound in various laboratory settings:

- In Vitro Studies : In cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent.

- Animal Models : Administration of varying doses in animal models showed that higher doses effectively inhibited tumor growth, confirming its therapeutic potential.

Table 2: Case Study Overview

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro | Reduced cell viability in cancer lines | |

| Animal Model | Tumor growth inhibition at therapeutic doses |

Temporal and Dosage Effects

The effects of this compound are influenced by both time and dosage:

- Temporal Stability : The compound remains stable under standard laboratory conditions for extended periods, allowing for prolonged experimental observations.

- Dosage Response : Low doses may have minimal impact, while higher doses can lead to significant physiological changes.

特性

IUPAC Name |

1-azido-2-methylsulfanylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3S/c1-7-3-2-5-6-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFYHKCOVWLIQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。